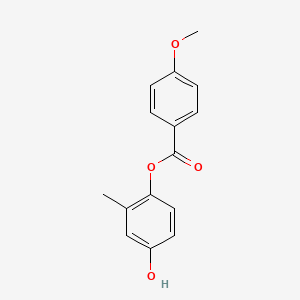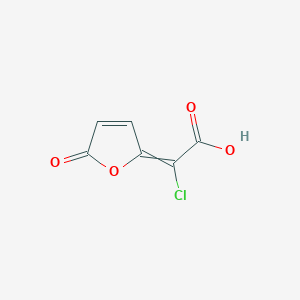![molecular formula C35H56N4O2 B14279612 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea CAS No. 129224-73-3](/img/structure/B14279612.png)
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound characterized by its unique structure, which includes a urea group linked to a phenyl ring substituted with decylcarbamoylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of decylamine with isocyanate derivatives to form the urea linkage. The phenyl ring is then introduced through a Friedel-Crafts alkylation reaction, where the decylcarbamoylamino group is attached to the benzene ring. The final step involves the coupling of the substituted phenyl ring with the urea derivative under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide (NaN₃) for substitution.
Major Products
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Decyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(hexylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea
Uniqueness
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its specific decyl substitution, which imparts distinct physicochemical properties. Compared to similar compounds with shorter alkyl chains, it exhibits different solubility, stability, and reactivity profiles. These differences make it suitable for specialized applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
129224-73-3 |
|---|---|
Formule moléculaire |
C35H56N4O2 |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
1-decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C35H56N4O2/c1-3-5-7-9-11-13-15-17-27-36-34(40)38-32-23-19-30(20-24-32)29-31-21-25-33(26-22-31)39-35(41)37-28-18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-29H2,1-2H3,(H2,36,38,40)(H2,37,39,41) |
Clé InChI |
DJIRZXDDBPAAIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)



![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

